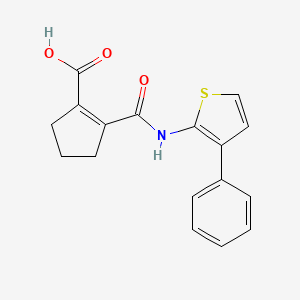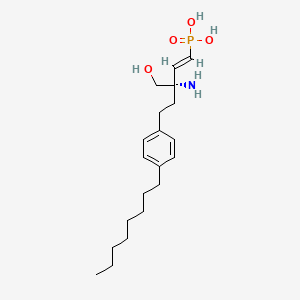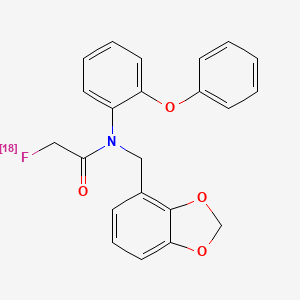![molecular formula C25H27FN2O4 B10834973 N-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]acetamide](/img/structure/B10834973.png)
N-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27607364-Compound-61 is a small molecular drug with a molecular weight of 437.5. It is known for its effects on the gamma-aminobutyric acid (GABA)-induced response in sensory neurons . This compound has been studied for its potential therapeutic applications, particularly in the field of neurology.
Preparation Methods
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
Chemical Reactions Analysis
PMID27607364-Compound-61 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID27607364-Compound-61 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of various chemical reactions and conditions.
Biology: It is used to investigate the effects of GABA on sensory neurons and other biological systems.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders, such as epilepsy and anxiety.
Industry: It is used in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of PMID27607364-Compound-61 involves its interaction with the GABA receptor in sensory neurons. This interaction enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability. The molecular targets and pathways involved include the GABA receptor and associated signaling pathways .
Comparison with Similar Compounds
PMID27607364-Compound-61 is similar to other compounds that interact with the GABA receptor, such as benzodiazepines and non-benzodiazepine compounds. it is unique in its specific chemical structure and its effects on the GABA-induced response in sensory neurons . Similar compounds include:
Benzodiazepines: Such as diazepam and alprazolam.
Non-benzodiazepine compounds: Such as zolpidem and eszopiclone.
This compound’s unique structure and specific effects make it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C25H27FN2O4 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]acetamide |
InChI |
InChI=1S/C25H27FN2O4/c1-17-7-5-9-23(18(17)2)32-25-22(8-6-13-27-25)28(19(3)29)16-20-15-21(30-4)10-11-24(20)31-14-12-26/h5-11,13,15H,12,14,16H2,1-4H3/i26-1 |
InChI Key |
JBDICOKSGXRRSY-KPVNRNJOSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)OC2=C(C=CC=N2)N(CC3=C(C=CC(=C3)OC)OCC[18F])C(=O)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=CC=N2)N(CC3=C(C=CC(=C3)OC)OCCF)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)-6-methoxy-1H-indol-1-yl]ethanone](/img/structure/B10834891.png)

![1-[[2-Phenyl-5-(trifluoromethyl)phenyl]carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834903.png)
![N-cyclopropyl-3-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]benzenesulfonamide](/img/structure/B10834911.png)
![1-[(3,5-Dichloro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834912.png)
![2-(6-Aminopurin-9-yl)-5-[2-[(4-chloropyrimidin-2-yl)amino]ethylsulfanylmethyl]oxolane-3,4-diol](/img/structure/B10834915.png)
![3-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-ethylbenzenesulfonamide](/img/structure/B10834927.png)
![3-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-(1-methylpiperidin-4-yl)benzenesulfonamide](/img/structure/B10834928.png)
![4-[4-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)pyrimidin-2-yl]benzenecarboximidamide](/img/structure/B10834938.png)



![(6S)-7-[2-Chloro-3-(trifluoromethyl)benzyl]-6-ethyl-3-pyrazin-2-yl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B10834984.png)
![[2-chloro-3-(trifluoromethyl)phenyl]-[(8R)-8-methyl-4-(1H-pyrazol-5-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone](/img/structure/B10834987.png)
